TASIN-1 was discovered through high-throughput screening of small molecules aimed at identifying compounds that selectively kill cancer cells with specific genetic alterations. It is classified as an anticancer agent, specifically targeting the cholesterol biosynthesis pathway in cells with truncated adenomatous polyposis coli mutations. The compound has been evaluated for its potency and selectivity against various cancer cell lines, particularly those with mutations in the adenomatous polyposis coli gene .
The synthesis of TASIN-1 Hydrochloride involves several key steps:
TASIN-1 Hydrochloride has a complex molecular structure characterized by an arylsulfonamide moiety attached to a bipiperidine backbone. The specific molecular formula is C₁₅H₁₈ClN₃O₂S, and its molecular weight is approximately 341.84 g/mol. The structural representation indicates that the compound includes functional groups essential for its biological activity, particularly in inhibiting cholesterol biosynthesis .
TASIN-1 Hydrochloride primarily functions through its interaction with components of the cholesterol biosynthesis pathway:
These reactions highlight the compound's mechanism of action, making it a target for further therapeutic exploration.
The mechanism by which TASIN-1 exerts its effects involves several biochemical pathways:
TASIN-1 Hydrochloride exhibits distinct physical properties:
The chemical properties include its reactivity with various nucleophiles due to the presence of sulfonamide functional groups, which can be exploited in further chemical modifications or analog development .
TASIN-1 Hydrochloride has significant potential applications in scientific research and therapeutic development:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3